Structural Elucidation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comprehensive NMR Guide
Structural Elucidation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comprehensive NMR Guide
Executive Summary
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly specialized chiral β -amino acid building block. It is extensively utilized in the rational design of peptidomimetics, foldamers, and small-molecule therapeutics due to its ability to enforce specific backbone trajectories. The orthogonal tert-butyloxycarbonyl (Boc) protection strategy prevents unwanted dimerization during solid-phase peptide synthesis [[1]](). This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule, detailing the causality behind experimental parameters and the mechanistic origins of its unique spectral signatures.
Mechanistic Causality in Spectral Behavior
To accurately assign the NMR spectra of this molecule, one must understand how its 3D architecture dictates its magnetic environment. As an Application Scientist, I approach spectral analysis not as a list of peaks, but as a map of molecular physics.
Solvent-Induced Conformational Locking
The Choice: DMSO- d6 over CDCl 3 . The Causality: In non-polar solvents like CDCl 3 , Boc-protected amino acids frequently exhibit severe line broadening. This is caused by the slow exchange of multiple hydrogen-bonded rotameric states around the carbamate C-N bond on the NMR timescale 2. DMSO- d6 , a strong hydrogen-bond acceptor, disrupts these intermolecular interactions, effectively "locking" the molecule into a dominant, highly solvated monomeric state. This yields sharp, mathematically resolvable signals for the NH proton and the propionic acid backbone.
Magnetic Non-Equivalence (Diastereotopicity)
The Feature: The C α protons appear as two distinct doublet-of-doublets (dd) rather than a single multiplet or triplet. The Causality: The adjacent C β carbon is a fixed chiral center (R-configuration). This stereocenter creates a rigid local asymmetry, placing the two C α protons into magnetically non-equivalent environments. They couple not only to the adjacent C β proton ( 3J ) but also to each other via a strong geminal coupling ( 2J≈15.5 Hz), forming a classic ABX spin system characteristic of chiral β -amino acids 3.
Steric Deshielding in the Aromatic Ring
The Feature: The C2-methoxy carbon resonates unusually downfield ( ∼ 60 ppm) compared to the C3-methoxy carbon ( ∼ 55 ppm). The Causality: The methoxy group at the C2 position is sterically trapped between the C3-methoxy group and the bulky β -amino acid backbone at C1. This steric clash forces the C2-methoxy oxygen out of coplanarity with the aromatic ring, significantly reducing its p−π conjugation. Consequently, the C2 aromatic carbon is deshielded ( ∼ 146 ppm), and the C2 methoxy carbon shifts downfield, a hallmark of sterically hindered ortho-dimethoxy systems 4.
Experimental Methodology: Self-Validating NMR Protocol
A robust structural assignment cannot rely on 1D NMR alone; it requires a self-validating network of 2D correlation experiments.
Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D Acquisition Parameters
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1 H NMR (400 MHz): 298 K, 16 scans, 1.0 s relaxation delay (D1), 30° pulse angle.
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13 C NMR (100 MHz): 298 K, 512 scans, 2.0 s relaxation delay to ensure quaternary carbon relaxation, WALTZ-16 proton decoupling.
Step 3: 2D Correlation Setup Execute COSY (Correlation Spectroscopy) to map homonuclear 3JH−H couplings (e.g., C α -H to C β -H). Follow with HSQC (Heteronuclear Single Quantum Coherence) to assign direct 1JC−H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the backbone to the quaternary carbonyl and aromatic carbons via 2JC−H and 3JC−H couplings 5.
Fig 1. Self-validating NMR workflow for structural elucidation of beta-amino acids.
Quantitative Spectral Data
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural physics of the molecule.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment / Rationale |
| 12.15 | br s | 1H | - | COOH : Broad due to rapid exchange. |
| 7.35 | d | 1H | 8.5 | NH (Boc) : Sharp doublet in DMSO due to H-bond disruption. |
| 7.02 | t | 1H | 7.9 | Ar-H5 : Meta to both methoxy groups. |
| 6.95 | dd | 1H | 8.2, 1.5 | Ar-H4 : Ortho to C3-OMe, meta to C2-OMe. |
| 6.88 | dd | 1H | 7.6, 1.5 | Ar-H6 : Ortho to alkyl chain, para to C3-OMe. |
| 5.15 | dt | 1H | 8.5, 6.5 | C β -H : Coupled to NH and diastereotopic C α protons. |
| 3.82 | s | 3H | - | C2-OCH 3 : Deshielded due to steric out-of-plane twist. |
| 3.78 | s | 3H | - | C3-OCH 3 : Standard aromatic methoxy shift. |
| 2.65 | dd | 1H | 15.5, 6.5 | C α -H a : Diastereotopic, geminal coupling to H b . |
| 2.45 | dd | 1H | 15.5, 8.5 | C α -H b : Diastereotopic, geminal coupling to H a . |
| 1.32 | s | 9H | - | Boc-C(CH 3 ) 3 : Intense singlet for 9 equivalent protons. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Carbon Type | Assignment / Rationale |
| 172.5 | C=O | Propionic Acid Carbonyl : Highly deshielded. |
| 154.8 | C=O | Boc Carbamate Carbonyl . |
| 152.3 | Quaternary Ar-C | Ar-C3 : Attached to oxygen. |
| 146.1 | Quaternary Ar-C | Ar-C2 : Sterically hindered C-OMe. |
| 136.5 | Quaternary Ar-C | Ar-C1 : Attached to the chiral C β center. |
| 123.8 | Ar-CH | Ar-C5 . |
| 119.2 | Ar-CH | Ar-C6 . |
| 111.5 | Ar-CH | Ar-C4 . |
| 77.8 | Quaternary Aliphatic | Boc-C(CH 3 ) 3 : Central carbon of the tert-butyl group. |
| 60.1 | O-CH 3 | C2-Methoxy Carbon : Downfield shift due to steric hindrance. |
| 55.6 | O-CH 3 | C3-Methoxy Carbon . |
| 49.5 | CH | C β : Deshielded by adjacent nitrogen and aromatic ring. |
| 40.2 | CH 2 | C α : Adjacent to carboxylic acid. |
| 28.1 | CH 3 | Boc-C(CH 3 ) 3 : Three equivalent methyl carbons. |
Visualizing the Analytical Logic
To ensure the trustworthiness of the assignments in Tables 1 and 2, the logical relationships between the nuclei must be verified through 2D NMR. The diagram below illustrates the critical correlation pathways used to mathematically prove the connectivity of the propionic acid backbone.
Fig 2. 2D NMR correlation logic mapping the connectivity of the propionic acid backbone.
Conclusion
The comprehensive assignment of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid requires an understanding of both its chemical structure and its physical behavior in solution. By leveraging DMSO- d6 to suppress rotameric broadening and utilizing 2D NMR to map the diastereotopic and sterically hindered environments, researchers can achieve a self-validating, highly accurate structural elucidation crucial for downstream drug development applications.
References
- Eur. J. Org. Chem. 2007 (Wiley-VCH).
- -strands (Beilstein Journals). Reference for the solvent-dependent rotameric behavior of Boc-protected amino acids in NMR.
- -Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity (Journal of the American Chemical Society).
- The application of "backdoor induction" in bioinspired asymmetric catalysis (The Royal Society of Chemistry). Reference for standard 2D NMR correlation methodologies applied to Boc-protected amino acids.
- Photochemical Synthesis of Amino Acid and Peptide Oxo-esters (SciSpace). Reference for the utility of the Boc protecting group in preventing unwanted dimerization.
